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molecular formula C5H8ClN3 B566802 Pyridazin-3-ylmethanamine hydrochloride CAS No. 1228788-25-7

Pyridazin-3-ylmethanamine hydrochloride

Cat. No. B566802
M. Wt: 145.59
InChI Key: QUOOMAKWNPXZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365574B2

Procedure details

To a solution of the intermediate from Step B (5.96 g, 56.7 mmol) in MeOH (35 mL) was added 6N HCl (20.89 mL, 125 mmol) followed by Pd/C (0.905 g, 8.51 mmol). The reaction mixture was kept on Parr shaker for 2 hours at 40 psig hydrogen. The reaction mixture was filtered through Celite™ (diatomaceous earth) and washed with 600 mL of MeOH and the filtrate concentrated. The residue was azeotroped several times with toluene. A dark brown solid was obtained. m/z=110 (M+H).
Quantity
5.96 g
Type
reactant
Reaction Step One
Name
Quantity
20.89 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.905 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[N:8])[N:2]=1.[ClH:9].[H][H]>CO.[Pd]>[ClH:9].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH2:8])[N:2]=1 |f:5.6|

Inputs

Step One
Name
Quantity
5.96 g
Type
reactant
Smiles
N1=NC(=CC=C1)C#N
Name
Quantity
20.89 mL
Type
reactant
Smiles
Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.905 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite™ (diatomaceous earth)
WASH
Type
WASH
Details
washed with 600 mL of MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped several times with toluene
CUSTOM
Type
CUSTOM
Details
A dark brown solid was obtained

Outcomes

Product
Name
Type
Smiles
Cl.N1=NC(=CC=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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